![molecular formula C23H27N5O3S B6482411 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872608-30-5](/img/structure/B6482411.png)
7-butyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Description
7-butyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.6 g/mol. The purity is usually 95%.
The exact mass of the compound 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is 453.18346091 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Derivatives of 1,3-diazole (imidazole) exhibit antibacterial properties. Researchers have explored their effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Antimycobacterial Potential
Certain imidazole derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds could contribute to the fight against drug-resistant strains .
Anti-Inflammatory Effects
Imidazole-based molecules may modulate inflammatory responses. Investigating their anti-inflammatory potential could lead to novel therapies for inflammatory diseases .
Antitumor Properties
Researchers have studied imidazole-containing compounds for their antitumor effects. These molecules may interfere with cancer cell growth and proliferation .
Antidiabetic Activity
Some imidazole derivatives exhibit antidiabetic properties. Understanding their mechanisms of action could pave the way for new diabetes treatments .
Antioxidant and Anti-Allergic Effects
Imidazole compounds have been associated with antioxidant and anti-allergic activities. Further research is needed to explore their full potential in these areas .
Clemizole (Antihistaminic Agent)
Clemizole, an imidazole-based compound, acts as an antihistaminic agent .
Etonitazene (Analgesic)
Etonitazene, containing the 1,3-diazole ring, exhibits analgesic properties .
Omeprazole and Pantoprazole (Antiulcer Drugs)
These proton pump inhibitors, used to treat ulcers, contain imidazole moieties .
Thiabendazole (Antihelmintic)
Thiabendazole, an antihelmintic drug, features the 1,3-diazole core .
Metronidazole (Bactericidal)
Metronidazole, widely used as an antibiotic, contains an imidazole ring .
properties
IUPAC Name |
7-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-4-5-12-17-24-20-19(22(30)27(3)23(31)26(20)2)21(25-17)32-14-18(29)28-13-8-10-15-9-6-7-11-16(15)28/h6-7,9,11H,4-5,8,10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPTYISCAPZNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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